

# Tosedostat's Inhibition of M1 Family Aminopeptidases: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tosedostat** (formerly CHR-2797) is an orally bioavailable small molecule that functions as a potent inhibitor of the M1 family of zinc-dependent aminopeptidases.[1][2] It has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3][4][5] **Tosedostat** is a prodrug that, upon entering a cell, is converted by intracellular esterases into its active metabolite, CHR-79888.[1][6] This active form is poorly membrane-permeable, leading to its accumulation within the cell, where it exerts its inhibitory effects on target aminopeptidases.[1][7] The primary mechanism of action involves the disruption of protein turnover and amino acid homeostasis, which preferentially affects highly proliferative cancer cells.[8][9]

# Mechanism of Action: Depriving Cancer Cells of Essential Building Blocks

The M1 family of aminopeptidases, including aminopeptidase N (APN or CD13), puromycinsensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase, play a crucial role in the final stages of protein degradation.[2][6] They are responsible for cleaving single amino acids from the N-terminus of peptides, contributing to the intracellular pool of free amino acids required for the synthesis of new proteins.[4]

## Foundational & Exploratory



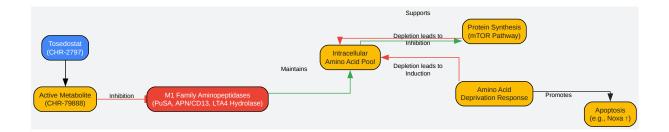


**Tosedostat**'s active metabolite, CHR-79888, potently inhibits these enzymes.[6] This inhibition leads to a state of amino acid deprivation within the cancer cell.[1][7] The consequences of this are multifaceted:

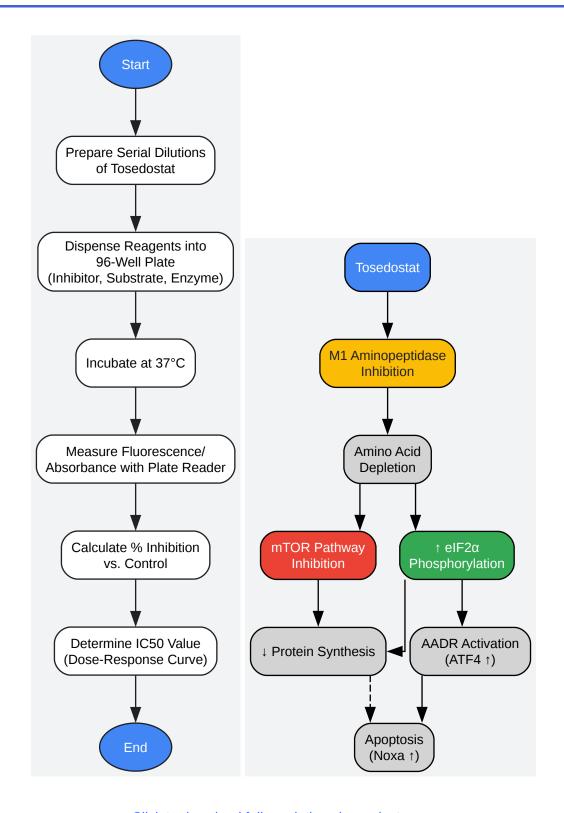
- Suppression of Protein Synthesis: With a depleted intracellular amino acid pool, the machinery for protein synthesis is hampered. This is evidenced by the inhibition of mTOR substrate phosphorylation, a key regulator of protein synthesis.[9][10]
- Induction of the Amino Acid Deprivation Response (AADR): Cells respond to amino acid scarcity by activating stress response pathways. **Tosedostat** treatment leads to the upregulation of genes involved in amino acid transport and metabolism, as well as the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[10][11]
- Pro-Apoptotic Effects: The sustained cellular stress caused by amino acid deprivation ultimately triggers apoptosis (programmed cell death). This is mediated, in part, by an increase in the levels of pro-apoptotic proteins such as Noxa.[1][7]

The selectivity of **tosedostat** for transformed cells over non-transformed cells is a key aspect of its therapeutic potential.[10] Cancer cells, with their high metabolic and proliferative rates, are thought to be more sensitive to disruptions in amino acid supply than their normal counterparts.[12]









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